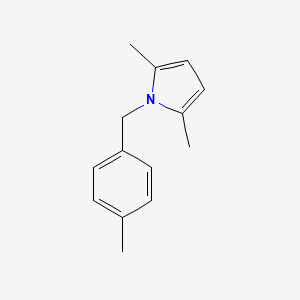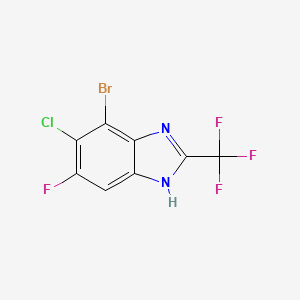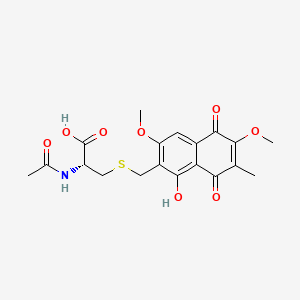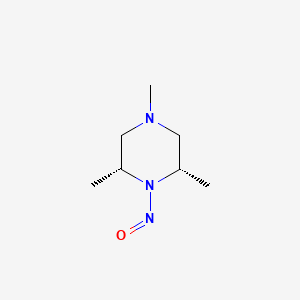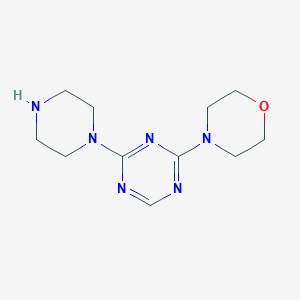
2,2'-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate is a chemical compound with the molecular formula C31H20N4O4. It is known for its complex structure, which includes multiple isocyanate groups. This compound is primarily used in the production of polyurethanes and other polymers due to its reactive isocyanate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate typically involves the reaction of methylene diphenyl diisocyanate with specific aromatic compounds under controlled conditions. The reaction is usually carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under high pressure and temperature. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as distillation and crystallization are employed to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Reacts with polyols to form polyurethanes.
Substitution Reactions: Can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation. Catalysts such as tin compounds are often used to accelerate the reactions .
Major Products Formed
The major products formed from reactions involving 2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate include polyurethanes, ureas, and other polymeric materials. These products are widely used in various industrial applications .
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex polymers.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of foams, coatings, adhesives, and elastomers.
Wirkmechanismus
The mechanism of action of 2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate involves its reactive isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable covalent bonds. This reactivity is the basis for its use in polymerization reactions to form polyurethanes. The molecular targets and pathways involved include the formation of urethane and urea linkages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylene diphenyl diisocyanate (MDI): A widely used diisocyanate with similar reactivity.
Toluene diisocyanate (TDI): Another commonly used diisocyanate in the production of polyurethanes.
Hexamethylene diisocyanate (HDI): Used in the production of aliphatic polyurethanes.
Uniqueness
2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate is unique due to its specific structure, which provides distinct reactivity and properties compared to other diisocyanates. Its ability to form highly cross-linked polymers makes it valuable in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
85392-14-9 |
|---|---|
Molekularformel |
C31H20N4O4 |
Molekulargewicht |
512.5 g/mol |
IUPAC-Name |
2-isocyanato-1-[[2-isocyanato-3-[(2-isocyanatophenyl)methyl]phenyl]methyl]-3-[(2-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C31H20N4O4/c36-18-32-28-13-3-1-7-22(28)15-24-9-5-11-26(30(24)34-20-38)17-27-12-6-10-25(31(27)35-21-39)16-23-8-2-4-14-29(23)33-19-37/h1-14H,15-17H2 |
InChI-Schlüssel |
BYABUGFHWIOBQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=C(C(=CC=C2)CC3=CC=CC(=C3N=C=O)CC4=CC=CC=C4N=C=O)N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)

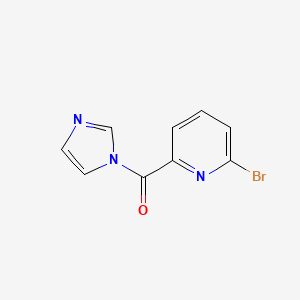
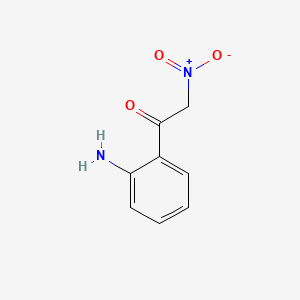
![4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)
